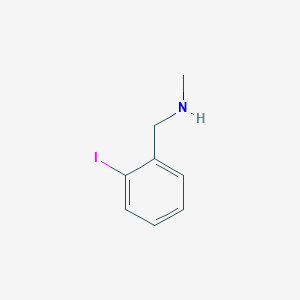

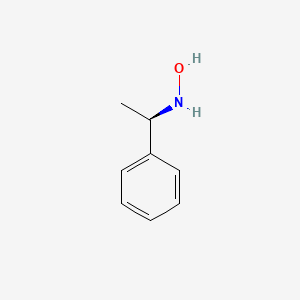

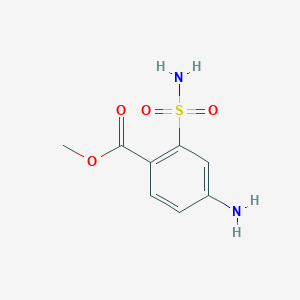

(R)-1-Phenylethyl hydroxylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Hydroxylamine is an oxygenated derivative of ammonia and is used in the synthesis of oximes from aldehydes and ketones . Oximes are easily reduced to amines, which are used in the manufacture of dyes, plastics, synthetic fibers, and medicinals .

Synthesis Analysis

Hydroxylamine is used for the synthesis of various drug substances and is known as a genotoxic impurity . It is difficult to detect using conventional analytical techniques due to its physiochemical properties like lack of chromophore, low molecular weight, absence of carbon atom, and high polarity .Molecular Structure Analysis

Hydroxylamine is an oxygenated form of ammonia . It is difficult to analyze due to its physical-chemical properties like the lack of chromophore, low molecular weight, the absence of carbon atom, and high polarity .Chemical Reactions Analysis

Hydroxylamine is an oxygenated form of ammonia often found within industrial and pharmaceutical processes, and semiconductor, chemical, and pharmaceutical industries . It reacts with electrophiles, such as alkylating agents, which can attach to either the oxygen or the nitrogen atoms .Physical And Chemical Properties Analysis

Hydroxylamine is difficult to detect using conventional analytical techniques due to its physical–chemical properties like the lack of chromophore, low molecular weight, the absence of carbon atom, and high polarity .Aplicaciones Científicas De Investigación

Synthesis of Optically Active Compounds

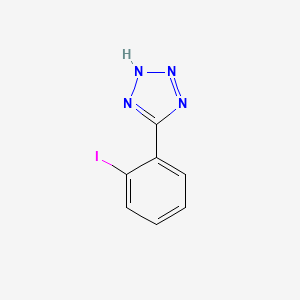

(R)-1-Phenylethyl hydroxylamine has been utilized in the synthesis of enantiomerically pure compounds. For instance, it's involved in the synthesis of optically active 1-(1-phenylethyl)-1H-imidazoles, indicating its role in producing chiral molecules, which are crucial for pharmaceuticals and materials science (Mlostoń et al., 2008).

Fluorescence Probes for Metal Ions

Another study highlights its use in the development of highly selective and sensitive fluorescence probes for copper(II) ions. This application is significant in environmental monitoring and biomedical research, showcasing its versatility beyond simple organic synthesis (Xinqi Chen et al., 2009).

Catalysis and Asymmetric Synthesis

Research also shows its application in catalysis, specifically in the enantioselective addition of diethylzinc to aldehydes. This process is a cornerstone in asymmetric synthesis, which is essential for creating chiral drugs and chemicals with high purity (Asami et al., 2015).

Material Science and Polymer Chemistry

Moreover, (R)-1-Phenylethyl hydroxylamine plays a role in the modification of natural rubber, affecting its molecular structure and storage properties. This research provides insights into the material's durability and performance, relevant for various industrial applications (Nimpaiboon et al., 2016).

Analytical Chemistry Applications

It has been utilized in the quantification of substrates and products in enzyme-catalyzed reactions, demonstrating its role in analytical methodologies. This application is particularly relevant in the pharmaceutical industry for drug development and quality control processes (Kang et al., 2000).

Safety And Hazards

Direcciones Futuras

Electrochemical methods for monitoring hydroxylamine have the advantage of being portable, quick, affordable, simple, sensitive, and selective enough to maintain adequate constraints in contrast with conventional yet laboratory-based quantification methods . This field has potential for future advancements .

Propiedades

IUPAC Name |

N-[(1R)-1-phenylethyl]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-7(9-10)8-5-3-2-4-6-8/h2-7,9-10H,1H3/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRJRFNUPXQLYHX-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50455667 |

Source

|

| Record name | (R)-1-Phenylethyl hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-Phenylethylhydroxylamine | |

CAS RN |

67377-55-3 |

Source

|

| Record name | (R)-1-Phenylethyl hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrazolo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B1310561.png)

![tert-butyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B1310563.png)

![(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1310575.png)